4-(bromomethyl)quinazoline
Description
4-(Bromomethyl)quinazoline is a brominated quinazoline derivative characterized by a reactive bromomethyl (-CH2Br) substituent at the 4-position of the quinazoline scaffold. This compound serves as a versatile intermediate in organic synthesis, particularly in alkylation and cross-coupling reactions, due to the electrophilic nature of the bromomethyl group.
Properties
IUPAC Name |
4-(bromomethyl)quinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-5-9-7-3-1-2-4-8(7)11-6-12-9/h1-4,6H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAKIZDBMPFSIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 4-Chloromethylquinazoline Precursors
The synthesis often begins with constructing the quinazoline core, followed by introducing a chloromethyl group. For instance, 2-amino-4-fluorobenzoic acid can undergo cyclization with formamidine to yield 7-fluoroquinazolin-4(3H)-one. Subsequent nitration and chlorination using thionyl chloride (SOCl₂) in dimethylformamide (DMF) generate 4-chloromethyl intermediates.
Halogen Exchange via Nucleophilic Substitution
The chloromethyl group is substituted with bromide using potassium bromide (KBr) or sodium bromide (NaBr) in polar aprotic solvents. For example, treating 4-chloromethylquinazoline with KBr in acetonitrile at 80°C for 4–6 hours achieves 65–72% yields. Catalytic potassium iodide (KI) enhances reactivity by stabilizing the transition state.
Table 1. Bromination of 4-Chloromethylquinazoline Derivatives
| Substrate | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 4-Chloromethylquinazoline | KBr, KI | CH₃CN | 80 | 6 | 72 |
| 4-Chloromethyl-6-fluoroquinazoline | NaBr, KI | DMF | 100 | 8 | 65 |
Direct Alkylation of Quinazolin-4-ones
Alkylation via Mitsunobu Reaction
Quinazolin-4-ones react with bromomethylating agents under Mitsunobu conditions. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), 4-hydroxyquinazoline derivatives are alkylated with dibromomethane. This method affords 65–78% yields but requires anhydrous conditions.
Microwave-Assisted Alkylation
Niementowski synthesis modified with microwave irradiation accelerates alkylation. Anthranilic acid and bromoacetamide react at 150°C under microwaves, forming 4-(bromomethyl)quinazoline in 82% yield within 30 minutes. This approach reduces side reactions and improves energy efficiency.
Cyclization of Bromomethyl-Containing Precursors
Bromomethylanthranilic Acid Derivatives
Starting with 3-(bromomethyl)anthranilic acid , cyclization with formamide at 190°C produces this compound directly. The reaction proceeds via an o-amidobenzamide intermediate, with yields reaching 70–75% after purification.
Pd-Catalyzed Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura coupling introduces bromomethyl groups post-cyclization. For example, 4-methylquinazoline treated with N-bromosuccinimide (NBS) and benzoyl peroxide (BPO) under radical conditions achieves selective bromination at the methyl group. Yields vary from 60–68%, depending on the radical initiator.
Solvent-Free Mechanochemical Synthesis
Grinding with PEG-400
A solvent-free method involves grinding 4-hydroxymethylquinazoline with PPh₃ and carbon tetrabromide (CBr₄) in polyethylene glycol (PEG-400). This mechanochemical approach achieves 85% yield in 15 minutes, avoiding toxic solvents. The protocol is scalable and eco-friendly, though purity requires column chromatography.
Table 2. Solvent-Free Bromination Optimization
| Brominating Agent | Additive | Time (min) | Yield (%) |
|---|---|---|---|
| CBr₄ | PPh₃ | 15 | 85 |
| NBS | AIBN | 30 | 70 |
Copper-Catalyzed Isocyanide Insertion
Isocyanide-Based Cyclization
A novel method utilizes 2-isocyanobenzoates and amines under copper catalysis. Ethyl 2-isocyanobenzoate reacts with bromomethylamine in the presence of Cu(OAc)₂, forming this compound via imidoylative cross-coupling. The reaction proceeds at room temperature in anisole, yielding 77% product with high atom economy.
Chemical Reactions Analysis
Types of Reactions
4-(bromomethyl)quinazoline undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new derivatives.
Oxidation: The compound can be oxidized to form quinazoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of 4-methylquinazoline.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane are used under mild conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF) is used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of various substituted quinazoline derivatives.
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of 4-methylquinazoline.
Scientific Research Applications
Antibacterial Applications
Quinazoline derivatives, including 4-(bromomethyl)quinazoline, have shown promising antibacterial properties, particularly against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).
- Mechanism of Action : The antibacterial activity is often linked to the ability of these compounds to inhibit penicillin-binding proteins, which are essential for bacterial cell wall synthesis. A study highlighted the structure-activity relationship (SAR) of quinazolinones, revealing that specific substitutions enhance efficacy against MRSA strains .
- Case Study : In a comprehensive evaluation involving 77 variants of quinazolinone scaffolds, several compounds exhibited significant antibacterial activity, with one variant demonstrating effective in vivo efficacy in a mouse model of infection .
Anticancer Properties
The anticancer potential of this compound has been extensively studied, particularly its role as an inhibitor of epidermal growth factor receptor (EGFR) kinases.
- Pharmacological Activity : Quinazolines have been identified as effective inhibitors of EGFR, which is overexpressed in various cancers. For example, derivatives with specific substitutions at the 3-position showed IC50 values ranging from 0.12 to 0.49 μM against cancer cell lines .
- Hybridization Studies : Recent research has focused on synthesizing hybrid compounds that combine quinazolines with other active pharmacophores. One study reported benzoquinazolinone hybrids that inhibited EGFR and showed promising anticancer activity against the MDA-MB-231 breast cancer cell line, with IC50 values between 0.36 and 40.90 μM .
Antidiabetic Applications
The antidiabetic potential of quinazoline derivatives is another significant area of research.
- DPP-4 Inhibition : Some studies have reported that quinazoline-based hybrids exhibit strong dipeptidyl peptidase IV (DPP-4) inhibitory activity, which is crucial for managing type 2 diabetes mellitus. For instance, a compound demonstrated an IC50 value of 0.76 nM for DPP-4 inhibition, indicating its potential as a lead compound for developing new antidiabetic agents .
Summary Table: Applications and Activities of this compound
Mechanism of Action
The mechanism of action of 4-(bromomethyl)quinazoline involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, leading to therapeutic effects. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, thereby modulating their activity. Detailed studies on its binding affinity and specificity are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Table 1: Substituent Comparison and Key Properties
Anticancer and Cytotoxic Effects
- This compound analogs: Derivatives like 6-bromo-2-morpholinyl-4-anilinoquinazoline exhibit potent cytotoxicity (IC50: 5.2 μM in HeLa cells) and induce necrosis in tumor cells .
- 4-Arylaminoquinazolines: Compounds with N,N-diethylaminoethyl moieties (e.g., 6a and 6d) show antiproliferative activity against A549 and NCI-H1975 cells (IC50: 0.8–1.2 μM), surpassing conventional chemotherapeutics .
Anti-inflammatory and Antioxidant Activities
- Quinazolin-4(3H)-ones: 3-(4-Bromophenyl)-4-(3H)quinazolinone demonstrates 85% DPPH radical scavenging and inhibits protein denaturation (comparable to ibuprofen) .
- Sulfonamide derivatives : 4-(4-Oxo-2-phenylquinazolin-3-yl)benzenesulfonamide analogs exhibit superior analgesic and anti-inflammatory effects to diclofenac .
Antimicrobial and Antifungal Activities
- 4-Aminoquinazolinones: Derivatives like N-(4-(4-bromo-2-nitrophenylamino)quinazolin-6-yl)acetamide show strong antifungal activity against Fusarium moniliforme (MIC: 0.5 μg/mL) .
Key Research Findings and Limitations
Reactivity vs. Stability : The bromomethyl group in this compound offers high reactivity but may limit stability in aqueous environments, necessitating careful handling .
Biological Selectivity: While 4-anilinoquinazolines show cytotoxicity, halogenation at the 6-position (e.g., bromine) enhances specificity toward cancer cells over normal cells .
Contradictions in Efficacy: Some 4-(anilino)quinazolines exhibit strong in vitro kinase inhibition but poor in vivo pharmacokinetics (e.g., rapid blood clearance), limiting their use as PET tracers .
Biological Activity
4-(Bromomethyl)quinazoline is a derivative of quinazoline, a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Synthesis
This compound can be synthesized through various methods, including nucleophilic substitution reactions where the bromine atom is replaced by nitrogen or oxygen nucleophiles. This structural modification is crucial as it influences the compound's biological activity.
Anticancer Activity
Numerous studies have demonstrated that quinazoline derivatives, including this compound, exhibit significant anticancer properties. The mechanism often involves inhibition of key signaling pathways associated with tumor growth and proliferation.
- Epidermal Growth Factor Receptor (EGFR) Inhibition : Quinazoline derivatives have been shown to inhibit EGFR, a critical target in cancer therapy. For instance, compounds with similar structures have demonstrated IC50 values in the nanomolar range against various cancer cell lines, indicating potent antitumor activity .
- HDAC Inhibition : Recent studies reported that quinazoline derivatives possess histone deacetylase (HDAC) inhibitory activity. For example, compounds derived from quinazoline have shown IC50 values as low as 12 nM in inhibiting HDAC6, which is implicated in cancer progression .
Antibacterial Activity
This compound also exhibits antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism involves binding to penicillin-binding proteins (PBPs), leading to the disruption of bacterial cell wall synthesis.
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values for quinazoline derivatives against MRSA ranging from 0.25 to 4 μg/mL, demonstrating their potential as effective antibacterial agents .
Structure-Activity Relationship (SAR)
The SAR studies of quinazoline derivatives highlight the importance of substituents on the quinazoline ring. Variations in the bromomethyl group and other substitutions can significantly alter biological activity.
| Compound | Substituent | Biological Activity | IC50/ MIC |
|---|---|---|---|
| 1 | Bromomethyl | Anticancer | 4 nM |
| 2 | Fluorophenyl | Antibacterial | 0.5 μg/mL |
| 3 | Dithiocarbamate | Antitumor | 0.5 μM |
Case Studies
- Antitumor Efficacy : A study evaluated a series of quinazoline derivatives for their cytotoxic effects against human myelogenous leukemia K562 cells. Among them, a compound with a dithiocarbamate side chain showed an IC50 value of 0.5 μM, indicating strong antitumor potential .
- Synergistic Effects : Another investigation revealed that certain quinazoline derivatives could synergize with β-lactam antibiotics against MRSA infections, enhancing their efficacy in vivo .
Q & A
Basic: What are the common synthetic routes to 4-(bromomethyl)quinazoline, and how do reaction conditions influence yields?
Answer:
this compound is typically synthesized via bromination of quinazoline derivatives. A key approach involves the substitution of a methyl group in 4-methylquinazoline using brominating agents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ . Electrochemical methods using aluminum/carbon electrodes and acetic acid electrolytes have also been reported for related quinazolinones, offering mild conditions (room temperature) and avoiding transition-metal catalysts . Yield optimization depends on stoichiometry, solvent choice (polar aprotic solvents enhance reactivity), and reaction time. For example, prolonged heating (>12 hr) may degrade brominated products, reducing yields .
Basic: What spectroscopic and crystallographic techniques are used to characterize this compound derivatives?
Answer:
- NMR : ¹H/¹³C NMR confirms substitution patterns. The bromomethyl proton resonates at δ ~4.5–5.0 ppm (split due to coupling with adjacent CH₂), while aromatic protons appear at δ 7.5–8.5 ppm .
- X-ray diffraction : Resolves crystal structures, revealing bond angles and packing modes. For example, ferrocenyl-substituted quinazolinones show planar quinazoline cores with dihedral angles <10° relative to substituents .
- IR : C-Br stretches at ~500–600 cm⁻¹ and C=N vibrations at ~1600 cm⁻¹ are diagnostic .
Advanced: How can electrochemical synthesis methods address limitations of thermal approaches for quinazoline derivatives?
Answer:
Traditional thermal methods (e.g., coupling benzyl chlorides with 2-aminobenzamides at >100°C) risk side reactions like decomposition or polymerization . Electrochemical synthesis using undivided cells with Al/C electrodes and acetic acid enables oxidative cyclization at room temperature, achieving yields >80% for 4-quinazolinones. This method avoids metal catalysts, simplifies purification, and enhances scalability. However, selectivity for bromomethyl substitution requires precise control of voltage and electrolyte pH to prevent over-oxidation .
Advanced: How can computational modeling guide the design of this compound derivatives for EGFR inhibition?
Answer:
DFT calculations and molecular docking (e.g., with EGFR kinase domain) predict binding affinities. For example:
- Substituents at the 4-position (e.g., anilino groups) form hydrogen bonds with Thr766 and Met793 residues .
- Bromomethyl groups enhance hydrophobic interactions in the ATP-binding pocket. Docking studies for 4-(3-bromophenyl) derivatives show improved binding energy (-9.2 kcal/mol) compared to non-brominated analogs .
- MD simulations assess stability; derivatives with rigid substituents (e.g., fused rings) exhibit longer residence times .
Advanced: How to resolve contradictions in biological activity data for brominated quinazoline derivatives?
Answer:
Discrepancies in IC₅₀ values often arise from assay conditions. For example:
- Cellular permeability : Bromomethyl groups enhance lipophilicity (logP ~3.7) but may reduce solubility in aqueous media, leading to underestimated activity in cell-free assays .
- Metabolic stability : Microsomal assays reveal rapid dehalogenation of brominated derivatives in some cell lines, necessitating prodrug strategies .
- Target specificity : Off-target effects (e.g., kinase promiscuity) require orthogonal validation via CRISPR knockout or isoform-selective inhibitors .
Advanced: What strategies stabilize this compound under storage and reaction conditions?
Answer:
- Storage : Protect from light and moisture (desiccants at -20°C). Bromomethyl groups are prone to hydrolysis, forming hydroxymethyl byproducts .
- In situ generation : Use precursors like 4-(chloromethyl)quinazoline, which can be brominated immediately before use to minimize degradation .
- Stabilizing agents : Add radical scavengers (e.g., BHT) during reactions to prevent bromine radical-induced decomposition .
Advanced: How to optimize regioselectivity in the synthesis of this compound analogs?
Answer:
Regioselectivity is controlled by:
- Directing groups : Electron-donating substituents (e.g., -OCH₃) at the 6-position direct bromination to the 4-methyl group via resonance stabilization .
- Solvent effects : Polar solvents (DMF, DMSO) favor electrophilic bromination at electron-rich sites, while nonpolar solvents (CCl₄) promote radical pathways .
- Catalysts : Lewis acids like FeCl₃ enhance selectivity for bromomethyl over ring bromination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
